1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide
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Overview
Description
1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a piperidine ring. The indole nucleus is known for its presence in many bioactive molecules, making this compound of significant interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Piperazine and Piperidine Ring Formation: The piperazine and piperidine rings can be synthesized through cyclization reactions involving appropriate diamines and dihalides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
1-(1H-indol-3-yl)ethanone: A simpler indole derivative used in various chemical syntheses.
Uniqueness
1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide is unique due to its combination of indole, piperazine, and piperidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H29N5O4 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxobutanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N5O4/c24-22(31)16-7-9-26(10-8-16)20(29)5-6-21(30)27-11-13-28(14-12-27)23(32)18-15-25-19-4-2-1-3-17(18)19/h1-4,15-16,25H,5-14H2,(H2,24,31) |
InChI Key |
YQAPFFBNVVHJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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